Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl

Catalog No.
S874446
CAS No.
1104890-90-5
M.F
C18H20ClNOS
M. Wt
333.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl

CAS Number

1104890-90-5

Product Name

Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl

IUPAC Name

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

InChI

InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H/t17-;/m0./s1

InChI Key

OXTVVINBECSMHI-LMOVPXPDSA-N

SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl

Synonyms

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl

Isomeric SMILES

CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl

Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl Hydrochloride, is a chemical compound with the molecular formula C18H19NOSHClC_{18}H_{19}NOS\cdot HCl and a CAS number of 1104890-90-5. It is categorized as an impurity of Duloxetine hydrochloride, a medication primarily used for the treatment of major depressive disorder and generalized anxiety disorder. The compound is characterized by its structural features, which include a thiophene ring and a naphthalene moiety, contributing to its unique chemical properties .

Duloxetine EP Impurity F is not an intended therapeutic agent, and its mechanism of action is not well-characterized. Due to its structural similarity to Duloxetine, it might weakly inhibit the reuptake of serotonin and norepinephrine, similar to the parent compound. However, the presence of the acetyl group could potentially hinder its ability to interact with the neurotransmitter transporters compared to Duloxetine [].

That can lead to its formation as an impurity during the production of Duloxetine hydrochloride. A notable reaction pathway includes the acetylation of thiophene derivatives, which can yield various acetylated products, including Duloxetine 3-Acetyl. The specific reaction conditions and reagents can influence the formation of this impurity, often arising from side reactions during the synthesis of the primary compound .

The synthesis of Duloxetine EP Impurity F can be achieved through various methods:

  • Acetylation of Thiophene Derivatives: This method involves the reaction of thiophene compounds with acetylating agents under controlled conditions.
  • Side Reactions During Duloxetine Synthesis: As noted in patents related to Duloxetine hydrochloride production, impurities can form due to incomplete reactions or by-products from other synthetic steps .

These methods highlight the importance of optimizing synthetic routes to minimize the formation of undesirable impurities.

Duloxetine EP Impurity F primarily serves as a reference standard in analytical chemistry and pharmaceutical development. Its applications include:

  • Quality Control: Used in testing and validating the purity of Duloxetine hydrochloride formulations.
  • Research: Studied for understanding impurity profiles and their impact on drug efficacy and safety.

Regulatory agencies often require the identification and quantification of such impurities to ensure drug safety .

Duloxetine EP Impurity F shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUniqueness
Duloxetine HydrochlorideContains naphthalene and thiophene ringsPrimary therapeutic agent for depression/anxiety
DesvenlafaxineSimilar SNRI class; different chemical structureActive metabolite of venlafaxine
VenlafaxineSNRI with phenethylamine structurePredecessor to Duloxetine; different efficacy
FluoxetineSelective serotonin reuptake inhibitorDifferent mechanism; primarily targets serotonin

Duloxetine EP Impurity F is unique due to its specific structural characteristics that arise from acetylation processes, distinguishing it from other compounds within the same pharmacological class .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

333.0954131 g/mol

Monoisotopic Mass

333.0954131 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-15

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